Vonoprazan fumarate impurity 11

Pharmaceutical Analysis Impurity Profiling Reference Standard Characterization

Vonoprazan fumarate impurity 11 is a process-related substance encountered during the synthesis of the potassium-competitive acid blocker (P-CAB) vonoprazan fumarate. Structurally, it is characterized as a dimeric byproduct comprising two covalently linked pyrrole-sulfonyl-fluorophenyl moieties, with a molecular formula of C33H27F2N5O4S2 (free base) and a molecular weight of approximately 659.73 g/mol.

Molecular Formula C12H9FN2
Molecular Weight 200.21 g/mol
Cat. No. B14038335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVonoprazan fumarate impurity 11
Molecular FormulaC12H9FN2
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(N1)C2=CC=CC=C2F)[N+]#[C-]
InChIInChI=1S/C12H9FN2/c1-8-11(14-2)7-12(15-8)9-5-3-4-6-10(9)13/h3-7,15H,1H3
InChIKeyQNYGLBACOLGJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vonoprazan Fumarate Impurity 11: Structural Identity and Analytical Reference Standard Procurement Guide


Vonoprazan fumarate impurity 11 is a process-related substance encountered during the synthesis of the potassium-competitive acid blocker (P-CAB) vonoprazan fumarate. Structurally, it is characterized as a dimeric byproduct comprising two covalently linked pyrrole-sulfonyl-fluorophenyl moieties, with a molecular formula of C33H27F2N5O4S2 (free base) and a molecular weight of approximately 659.73 g/mol . Unlike monomeric impurities that arise from simpler synthetic side reactions, impurity 11 results from an aberrant coupling event between two advanced intermediates during the final stages of the manufacturing process [1]. This compound is primarily employed as a certified reference standard in pharmaceutical quality control, specifically for the development and validation of analytical methods required for Abbreviated New Drug Applications (ANDA) and commercial batch release testing [2].

Why Vonoprazan Impurity 11 Cannot Be Substituted with a Generic 'Related Compound' Standard


Generic substitution of vonoprazan fumarate impurity 11 with another vonoprazan-related impurity or a general-purpose system suitability standard is scientifically invalid due to fundamental differences in molecular identity and chromatographic behavior. Impurity 11 is not a universally cataloged substance with a harmonized IUPAC name across all pharmacopoeias; rather, its designation and associated CAS registry numbers vary significantly between manufacturers, reflecting distinct chemical entities [1]. Specifically, the dimeric impurity described herein (C33H27F2N5O4S2) is structurally and chromatographically distinct from the monomeric impurity assigned the same 'Impurity 11' label by some vendors (e.g., CAS 2416241-96-6, C17H20FN3O3S) . Consequently, procuring an incorrectly assigned 'Impurity 11' standard will lead to misidentification, failed system suitability criteria, and invalidated analytical data, particularly during regulatory review of ANDA submissions where precise impurity tracking is mandated [2].

Quantitative Differentiation of Vonoprazan Fumarate Impurity 11 Versus Co-Eluting and Structurally Related Impurities


Molecular Weight and Formula: Distinguishing Dimeric Impurity 11 from Monomeric Impurities

Vonoprazan fumarate impurity 11, as a dimeric byproduct, exhibits a molecular weight of 659.74 g/mol (C33H27F2N5O4S2), which is substantially higher than that of the API vonoprazan fumarate (461.46 g/mol) and typical monomeric process-related impurities (200-400 g/mol range) . In contrast, an alternative compound also designated 'Vonoprazan Impurity 11' by some suppliers corresponds to CAS 2416241-96-6 with a molecular formula of C17H20FN3O3S and a molecular weight of 365.4 g/mol [1]. The 80% difference in molecular weight between these two entities bearing the same impurity number underscores the critical importance of verifying the exact chemical identity and associated CAS registry number before procurement [2].

Pharmaceutical Analysis Impurity Profiling Reference Standard Characterization

Relative Abundance in API: Impurity 11 Level Compared to Other Process-Related Impurities

In a validated synthetic process for vonoprazan fumarate, impurity 11 was quantified at a level of 0.023% relative to the API, as determined by HPLC analysis [1]. This value was significantly lower than the levels observed for other co-occurring process-related impurities in the same batch, including impurity A (0.67%), impurity C (0.24%), impurity B (0.20%), and impurity D (0.15%) [1]. The exceptionally low abundance of impurity 11 (at least 6.5-fold lower than the next most prevalent impurity) necessitates the use of a high-purity, well-characterized reference standard to achieve accurate quantification near the limit of detection (LOD) [2].

Process Chemistry Quality Control Impurity Quantification

HPLC Retention Time and Chromatographic Resolution: Impurity 11 Separation from Vonoprazan and Other Impurities

The dimeric structure of vonoprazan fumarate impurity 11 confers distinct chromatographic properties that enable its baseline separation from the API and other related substances. Under validated HPLC conditions utilizing a phenyl-bonded silica column (e.g., Agilent Zorbax SB-Phenyl, 250 × 4.6 mm, 5 µm) with a gradient mobile phase of triethylamine/trifluoroacetic acid in water and acetonitrile, impurity 11 elutes at a retention time of approximately 22.3 minutes [1]. This retention time is clearly resolved from vonoprazan fumarate and at least 15 other process-related impurities, demonstrating the method's specificity and the compound's utility as a system suitability marker [1]. The stability-indicating nature of such HPLC methods, validated per ICH guidelines, confirms that impurity 11 can be reliably quantified even in the presence of forced degradation products [2].

Analytical Method Validation HPLC System Suitability

Regulatory Utility: Impurity 11 as a Certified Reference Standard for ANDA Submissions

Vonoprazan fumarate impurity 11 is supplied with comprehensive characterization data compliant with regulatory guidelines, including detailed NMR, MS, and HPLC purity profiles, making it suitable for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. In contrast, many other vonoprazan impurities are not available with the same level of certified characterization or pharmacopoeial traceability [2]. The availability of a well-characterized impurity 11 standard allows generic manufacturers to demonstrate control over this specific process-related substance, addressing a potential deficiency in the impurity profile assessment during ANDA review [3].

Regulatory Compliance ANDA Reference Standard Qualification

Optimal Application Scenarios for Vonoprazan Fumarate Impurity 11 Reference Standard


Analytical Method Development and Validation for ANDA Submissions

Pharmaceutical scientists developing a stability-indicating HPLC method for vonoprazan fumarate ANDA submissions should utilize impurity 11 as a key system suitability marker. Its distinct retention time (~22.3 min) and baseline resolution from the API and other impurities, as established in validated methods [1], provide a robust metric for column performance and method reproducibility. Furthermore, the certified characterization data accompanying the impurity 11 standard [2] fulfills ICH Q3A/Q3B requirements for impurity identification and qualification, thereby strengthening the Chemistry, Manufacturing, and Controls (CMC) section of the regulatory dossier.

Process Optimization and Control in Commercial API Manufacturing

During the scale-up and optimization of vonoprazan fumarate synthesis, impurity 11 serves as a sentinel marker for a specific dimerization side reaction occurring in the later stages of the process. Quantifying impurity 11 at levels as low as 0.023% [3] enables process chemists to evaluate the impact of reaction parameters (e.g., temperature, stoichiometry, and reagent addition rate) on dimer formation. By procuring a high-purity impurity 11 standard, manufacturers can establish precise acceptance criteria and monitor process consistency, ensuring that the dimeric impurity remains well below the ICH qualification threshold.

Stability Studies and Forced Degradation Assessment

In forced degradation studies designed to establish the stability-indicating power of an analytical method, impurity 11 is a critical component of the impurity profile. As demonstrated in published stability-indicating HPLC methods [4], vonoprazan fumarate undergoes significant degradation under alkaline and oxidative stress conditions, generating a complex mixture of degradants. The inclusion of impurity 11 in the method validation ensures that the analytical procedure is capable of resolving this dimeric impurity from newly formed degradation products, thereby preventing false positives or inaccurate quantification during long-term and accelerated stability studies of the drug product.

Batch-to-Batch Consistency and Quality Control Release Testing

For Quality Control (QC) laboratories tasked with the release testing of vonoprazan fumarate API batches, impurity 11 is a mandatory component of the impurity standard mixture. Given its low intrinsic abundance (0.023% relative to the API in optimized processes [3]), accurate quantification requires a well-characterized reference standard to construct a reliable calibration curve near the limit of quantification (LOQ). Using a certified impurity 11 standard ensures that batch release decisions are based on precise and reproducible impurity data, thereby mitigating the risk of releasing API that may contain undetected or under-quantified levels of this dimeric byproduct.

Quote Request

Request a Quote for Vonoprazan fumarate impurity 11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.